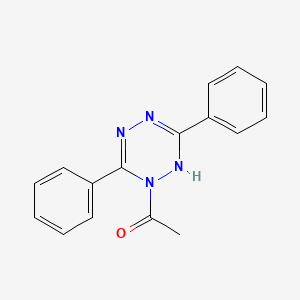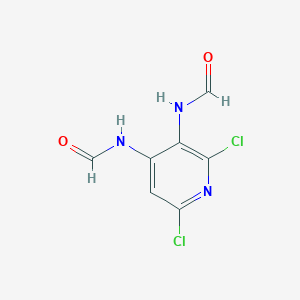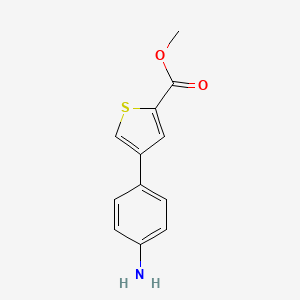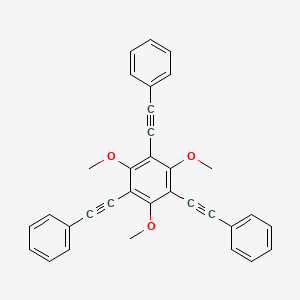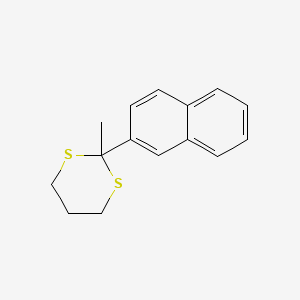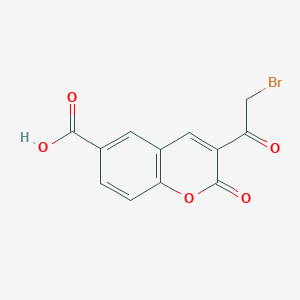
3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid typically involves the bromination of 3-acetylcoumarin. The reaction is carried out in the presence of bromine and a suitable solvent such as acetic acid. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Formation of various substituted coumarin derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways, such as those regulating glucose metabolism and oxidative stress.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetylcoumarin: A precursor in the synthesis of 3-(Bromoacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid.
3-(Chloroacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid: Similar in structure but with a chlorine atom instead of bromine.
3-(Fluoroacetyl)-2-oxo-2H-1-benzopyran-6-carboxylic acid: Similar in structure but with a fluorine atom instead of bromine.
Uniqueness
This compound is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
675597-06-5 |
|---|---|
Fórmula molecular |
C12H7BrO5 |
Peso molecular |
311.08 g/mol |
Nombre IUPAC |
3-(2-bromoacetyl)-2-oxochromene-6-carboxylic acid |
InChI |
InChI=1S/C12H7BrO5/c13-5-9(14)8-4-7-3-6(11(15)16)1-2-10(7)18-12(8)17/h1-4H,5H2,(H,15,16) |
Clave InChI |
XIFMCNZVMKFZIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C=C(C(=O)O2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)
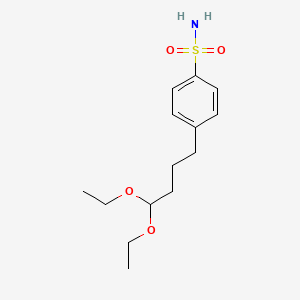

![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)



phosphanium iodide](/img/structure/B12529374.png)
